An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-nitroaniline (CAS: 173312-36-2): Synthesis, Characterization, and Application in Medicinal Chemistry
An In-Depth Technical Guide to 4-Bromo-2-methoxy-5-nitroaniline (CAS: 173312-36-2): Synthesis, Characterization, and Application in Medicinal Chemistry
This technical guide provides a comprehensive overview of 4-Bromo-2-methoxy-5-nitroaniline, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, explores its spectroscopic signature, and elucidates its application as a precursor to potent antibacterial agents.
Introduction: A Versatile Building Block in Drug Discovery
4-Bromo-2-methoxy-5-nitroaniline is a substituted aniline that serves as a valuable scaffold in organic synthesis, particularly in the construction of heterocyclic systems. Its unique arrangement of bromo, methoxy, nitro, and amino functional groups offers a rich platform for chemical modification, making it a desirable starting material for the synthesis of complex target molecules. The presence of the nitro and amino groups on the aromatic ring is particularly significant for the synthesis of benzimidazoles, a class of compounds with a broad spectrum of biological activities.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety hazards is paramount for the effective and safe handling of any chemical compound.
Physicochemical Properties
The key physicochemical properties of 4-Bromo-2-methoxy-5-nitroaniline are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 173312-36-2 | [1] |
| Molecular Formula | C₇H₇BrN₂O₃ | [1] |
| Molecular Weight | 247.05 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Storage Temperature | 0-8 °C | [1] |
Safety and Handling
4-Bromo-2-methoxy-5-nitroaniline is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.
Hazard Statements:
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May cause an allergic skin reaction.
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Causes serious eye irritation.
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.[1]
For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.
Synthesis of 4-Bromo-2-methoxy-5-nitroaniline: A Multi-step Approach
The synthesis of 4-Bromo-2-methoxy-5-nitroaniline can be reliably achieved through a three-step sequence starting from the readily available 2-methoxyaniline. This process involves an initial bromination, followed by acetylation to protect the amine functionality, a subsequent regioselective nitration, and finally, deprotection to yield the target molecule. This multi-step approach is crucial to control the regioselectivity of the electrophilic aromatic substitution reactions.
Synthetic Workflow Overview
Caption: Synthetic workflow for 4-Bromo-2-methoxy-5-nitroaniline.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-methoxyaniline
This step involves the electrophilic bromination of 2-methoxyaniline. The methoxy group is an ortho-, para-director, and while a mixture of isomers is possible, the para-substituted product is typically the major isomer due to steric hindrance at the ortho position.
-
Materials: 2-methoxyaniline, Bromine, Glacial Acetic Acid.
-
Procedure:
-
In a fume hood, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-Bromo-2-methoxyaniline.
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Step 2: Synthesis of N-(4-Bromo-2-methoxyphenyl)acetamide
The acetylation of the amino group is a crucial step to protect it from oxidation and to modulate its directing effect in the subsequent nitration step. The acetyl group is less activating than the amino group, which helps in controlling the nitration.[2][3]
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Materials: 4-Bromo-2-methoxyaniline, Acetic Anhydride, Glacial Acetic Acid.
-
Procedure:
-
Suspend 4-Bromo-2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride (1.1 eq) to the suspension.
-
Heat the mixture under reflux for 30 minutes.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield N-(4-Bromo-2-methoxyphenyl)acetamide.
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Step 3: Synthesis of N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide
This is the key regioselective nitration step. The acetamido and methoxy groups direct the incoming nitro group. The acetamido group directs ortho and para, while the methoxy group also directs ortho and para. The position ortho to the methoxy group and meta to the acetamido group (C5) is sterically and electronically favored for nitration.
-
Materials: N-(4-Bromo-2-methoxyphenyl)acetamide, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
In a fume hood, carefully add N-(4-Bromo-2-methoxyphenyl)acetamide (1.0 eq) in portions to cold (0-5 °C) concentrated sulfuric acid in a round-bottom flask with stirring.
-
Cool the resulting solution to 0 °C in an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 eq) dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide.
-
Step 4: Synthesis of 4-Bromo-2-methoxy-5-nitroaniline
The final step is the deprotection of the amino group by acidic hydrolysis to yield the target compound.[4]
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Materials: N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide, Hydrochloric Acid, Methanol.
-
Procedure:
-
Suspend N-(4-Bromo-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in methanol in a round-bottom flask.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 3-5 hours.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Add water to the residue and neutralize with a sodium hydroxide solution to a pH of 9.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-2-methoxy-5-nitroaniline. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
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Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
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Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely appear as a singlet, and the proton at C3 will also be a singlet. The exact chemical shifts will be influenced by the electronic effects of the substituents.
-
Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected around δ 3.8-4.0 ppm.
-
Amino Protons: A broad singlet for the two amino protons will likely be observed, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
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Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons attached to the bromine, methoxy, nitro, and amino groups will have characteristic chemical shifts.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.
Application in the Synthesis of Antibacterial Benzimidazoles
A primary application of 4-Bromo-2-methoxy-5-nitroaniline in drug discovery is its use as a precursor for the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
Mechanism of Action: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Many benzimidazole-based antibacterial agents exert their effect by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair.[7] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death. This mechanism of action is distinct from many existing classes of antibiotics, making benzimidazoles attractive candidates for combating antibiotic-resistant bacteria.
Caption: Mechanism of action of benzimidazoles derived from 4-Bromo-2-methoxy-5-nitroaniline.
Synthetic Protocol: Reductive Cyclization to Benzimidazoles
A common and efficient method for the synthesis of benzimidazoles from o-nitroanilines involves a one-pot reductive cyclization with an aldehyde.[8][9] This approach is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.
-
Materials: 4-Bromo-2-methoxy-5-nitroaniline, Aldehyde (R-CHO), Reducing agent (e.g., Sodium dithionite, Na₂S₂O₄), Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-2-methoxy-5-nitroaniline (1.0 eq) and the desired aldehyde (1.1 eq) in ethanol.
-
Add an aqueous solution of sodium dithionite (3.0-4.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzimidazole derivative.
-
Purify the product by column chromatography or recrystallization.
-
This one-pot procedure is advantageous as it avoids the isolation of the intermediate o-phenylenediamine, which can be unstable. The choice of aldehyde allows for the systematic exploration of structure-activity relationships (SAR) to optimize the antibacterial potency of the resulting benzimidazoles.
Conclusion
4-Bromo-2-methoxy-5-nitroaniline is a strategically important intermediate in medicinal chemistry. Its well-defined synthesis and the versatility of its functional groups make it a valuable starting material for the construction of complex heterocyclic compounds. The demonstrated pathway to antibacterial benzimidazoles that target essential bacterial enzymes highlights its significance in the development of new therapeutics to address the growing challenge of antibiotic resistance. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their drug discovery endeavors.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-nitroaniline. Retrieved from [Link]
- Maxwell, A. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Molecular Microbiology, 23(3), 407-413.
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
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Alachem Co., Ltd. (n.d.). 173312-36-2 | 4-Bromo-5-methoxy-2-nitroaniline. Retrieved from [Link]
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FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]
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FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Retrieved from [Link]
- National Institutes of Health. (2024, January 18). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry, 15(2), 435-449.
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IOSR Journal. (2025, May 9). Synthesis and determination of antibacterial activity of Benzimidazole derivatives. Retrieved from [Link]
- Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Medium. Progress in Chemical and Biochemical Research, 4(1), 57-67.
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PubMed. (n.d.). Recent Development of DNA Gyrase Inhibitors: An Update. Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
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